molecular formula C11H13N3O B12788388 R-(-)-4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one CAS No. 126233-81-6

R-(-)-4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one

Cat. No.: B12788388
CAS No.: 126233-81-6
M. Wt: 203.24 g/mol
InChI Key: GTNCOIIPIKEYMW-SSDOTTSWSA-N
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Description

R-(-)-4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one is a complex organic compound that belongs to the class of benzodiazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of R-(-)-4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste, often incorporating green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

R-(-)-4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

R-(-)-4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an anti-cancer and anti-viral agent.

    Industry: Used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of R-(-)-4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, in anti-cancer research, this compound may inhibit the activity of enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    8-Chloro-TIBO: Another benzodiazepine derivative with anti-viral properties.

    2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole: A compound with anti-tumor activity.

Uniqueness

R-(-)-4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

CAS No.

126233-81-6

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

(11R)-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one

InChI

InChI=1S/C11H13N3O/c1-7-6-14-10-8(5-12-7)3-2-4-9(10)13-11(14)15/h2-4,7,12H,5-6H2,1H3,(H,13,15)/t7-/m1/s1

InChI Key

GTNCOIIPIKEYMW-SSDOTTSWSA-N

Isomeric SMILES

C[C@@H]1CN2C3=C(CN1)C=CC=C3NC2=O

Canonical SMILES

CC1CN2C3=C(CN1)C=CC=C3NC2=O

Origin of Product

United States

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